Cas no 299935-55-0 (5-5-Methyl-2-(propan-2-yl)phenoxymethyl-1,3,4-thiadiazol-2-amine)

5-5-Methyl-2-(propan-2-yl)phenoxymethyl-1,3,4-thiadiazol-2-amine is a specialized heterocyclic compound featuring a 1,3,4-thiadiazole core substituted with an amine group and a methyl-isopropylphenoxymethyl moiety. This structure imparts unique physicochemical properties, including enhanced stability and potential bioactivity. The thiadiazole ring contributes to its utility as an intermediate in pharmaceutical and agrochemical synthesis, where it may serve as a scaffold for developing biologically active molecules. Its lipophilic substituents improve membrane permeability, making it a candidate for further derivatization in drug discovery. The compound's well-defined structure allows for precise modifications, facilitating research in medicinal chemistry and material science applications.
5-5-Methyl-2-(propan-2-yl)phenoxymethyl-1,3,4-thiadiazol-2-amine structure
299935-55-0 structure
Product Name:5-5-Methyl-2-(propan-2-yl)phenoxymethyl-1,3,4-thiadiazol-2-amine
CAS No:299935-55-0
MF:C13H17N3OS
MW:263.35858130455
MDL:MFCD01043764
CID:1074621
PubChem ID:929444
Update Time:2025-05-30

5-5-Methyl-2-(propan-2-yl)phenoxymethyl-1,3,4-thiadiazol-2-amine Chemical and Physical Properties

Names and Identifiers

    • 5-(2-Isopropyl-5-methyl-phenoxymethyl)-[1,3,4]thiadiazol-2-ylamine
    • CS-0314962
    • 5-(2-isopropyl-5-methylphenoxymethyl)-1,3,4-thiadiazol-2-amine
    • 5-((2-Isopropyl-5-methylphenoxy)methyl)-1,3,4-thiadiazol-2-amine
    • 299935-55-0
    • Oprea1_830903
    • MFCD01043764
    • 5-[(5-methyl-2-propan-2-ylphenoxy)methyl]-1,3,4-thiadiazol-2-amine
    • Oprea1_847898
    • 5-[(2-isopropyl-5-methylphenoxy)methyl]-1,3,4-thiadiazol-2-ylamine
    • AKOS000273648
    • NS-04125
    • AS-662/11094033
    • STK070498
    • 5-{[5-methyl-2-(propan-2-yl)phenoxy]methyl}-1,3,4-thiadiazol-2-amine
    • 5-[5-methyl-2-(propan-2-yl)phenoxymethyl]-1,3,4-thiadiazol-2-amine
    • 5-5-Methyl-2-(propan-2-yl)phenoxymethyl-1,3,4-thiadiazol-2-amine
    • MDL: MFCD01043764
    • Inchi: 1S/C13H17N3OS/c1-8(2)10-5-4-9(3)6-11(10)17-7-12-15-16-13(14)18-12/h4-6,8H,7H2,1-3H3,(H2,14,16)
    • InChI Key: MHYYGZIVELRCFH-UHFFFAOYSA-N
    • SMILES: S1C(N)=NN=C1COC1C=C(C)C=CC=1C(C)C

Computed Properties

  • Exact Mass: 263.10923335g/mol
  • Monoisotopic Mass: 263.10923335g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 18
  • Rotatable Bond Count: 4
  • Complexity: 265
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3
  • Topological Polar Surface Area: 89.3Ų

5-5-Methyl-2-(propan-2-yl)phenoxymethyl-1,3,4-thiadiazol-2-amine Security Information

  • HazardClass:IRRITANT

5-5-Methyl-2-(propan-2-yl)phenoxymethyl-1,3,4-thiadiazol-2-amine Pricemore >>

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Additional information on 5-5-Methyl-2-(propan-2-yl)phenoxymethyl-1,3,4-thiadiazol-2-amine

Introducing 5-5-Methyl-2-(propan-2-yl)phenoxymethyl-1,3,4-thiadiazol-2-amine (CAS No. 299935-55-0): A Compound with Promising Applications in Modern Medicinal Chemistry

5-5-Methyl-2-(propan-2-yl)phenoxymethyl-1,3,4-thiadiazol-2-amine, identified by its CAS number 299935-55-0, represents a novel compound that has garnered significant attention in the field of medicinal chemistry. This molecule, characterized by its intricate structural framework, combines a thiadiazole core with an aryl ether moiety, making it a versatile candidate for further exploration in drug discovery and therapeutic development. The presence of a methyl group at the 5-position of the thiadiazole ring and an isopropyl substituent on the phenoxymethyl group introduces unique electronic and steric properties that could influence its biological activity.

The thiadiazole scaffold is a well-documented pharmacophore in medicinal chemistry, known for its broad spectrum of biological activities. Thiadiazoles have been extensively studied for their potential as antimicrobial, antiviral, anti-inflammatory, and anticancer agents. The structural motif of 1,3,4-thiadiazol-2-amine provides a privileged scaffold that can interact with various biological targets, including enzymes and receptors. In particular, the amine group at the 2-position of the thiadiazole ring offers a site for hydrogen bonding interactions, which are crucial for binding affinity and specificity.

The phenoxymethyl moiety in 5-5-Methyl-2-(propan-2-yl)phenoxymethyl-1,3,4-thiadiazol-2-amine introduces additional functional diversity to the molecule. Aryl ethers are commonly found in biologically active compounds due to their ability to engage in hydrophobic interactions and π-stacking with biological targets. The methyl group at the 5-position of the thiadiazole ring further modulates the electronic properties of the molecule, potentially enhancing its interaction with biological targets by influencing electron distribution across the ring system.

Recent advancements in computational chemistry have enabled more accurate predictions of molecular properties and binding affinities. Studies using molecular docking simulations have shown that compounds with similar structural motifs to 5-5-Methyl-2-(propan-2-yl)phenoxymethyl-1,3,4-thiadiazol-2-amine can effectively bind to various protein targets involved in diseases such as cancer and inflammation. These simulations have highlighted the potential of this compound as a lead candidate for further optimization towards therapeutic applications.

In vitro studies have begun to elucidate the biological activity of 5-5-Methyl-2-(propan-2-yl)phenoxymethyl-1,3,4-thiadiazol-2-am ine. Preliminary results suggest that this compound exhibits notable inhibitory activity against certain enzymes implicated in inflammatory pathways. The ability to modulate these pathways could make it a valuable asset in developing treatments for chronic inflammatory conditions. Additionally, its interaction with cellular components has been investigated to assess its potential as an anticancer agent. The compound has shown promise in disrupting key signaling pathways involved in tumor growth and proliferation.

The synthesis of 5 - 5 - Methyl - 2 - (propan - 2 - yl)phenoxymethyl - 1 ,3 ,4 - thiadiazol - 2 - am ine presents an interesting challenge due to its complex structure. Advanced synthetic methodologies have been employed to construct the thiadiazole core while introducing the desired substituents at specific positions. Techniques such as multi-step organic synthesis combined with purification methods like column chromatography have been utilized to obtain high-purity samples suitable for biological testing. The synthetic route also emphasizes scalability and cost-effectiveness to support further preclinical and clinical development.

The potential applications of 5 - 5 - Methyl - 2 - (propan - 2 - yl)phenoxymethyl - 1 ,3 ,4 - thiadiazol - 2 - am ine extend beyond traditional therapeutic areas. Research is ongoing into its utility as a tool compound for biochemical studies, where it can serve as an inhibitor or modulator of specific enzymatic reactions. Its unique structural features make it an attractive candidate for developing probes that can help elucidate complex biological mechanisms.

As our understanding of disease mechanisms continues to evolve, so does our approach to drug discovery. The integration of machine learning and artificial intelligence into medicinal chemistry has revolutionized the way new compounds are designed and evaluated. Predictive models can now identify promising candidates like 5 - 5 - Methyl - 2 - (propan - 2 - yl)phenoxymethyl - 1 ,3 ,4 - thiadiazol - 2 - am ine based on their structural features alone before they are synthesized or tested biologically. This accelerates the drug discovery process significantly.

The future prospects for 5 – 5 – Methyl – 2 – (propan – 2 – yl)phenoxymethyl – 1 ,3 ,4 – thiadiazol – 2 – am ine are bright given its unique structural characteristics and preliminary biological activity. Further research is needed to fully understand its mechanism of action and optimize its pharmacokinetic properties. Collaborative efforts between academic institutions and pharmaceutical companies will be essential in translating this promising compound into viable therapeutic agents.

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